molecular formula C10H10N4O2 B2362843 1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole CAS No. 677759-21-6

1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole

Cat. No. B2362843
CAS RN: 677759-21-6
M. Wt: 218.216
InChI Key: YZGZEYNNRSNAPT-UHFFFAOYSA-N
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Description

The compound “1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole” is a derivative of the 1,2,4-triazole family . Triazoles are a group of five-membered rings with three nitrogen atoms and two carbon atoms. They are known for their diverse range of biological activities.


Molecular Structure Analysis

The molecular structure of “1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole” would likely consist of a 1,2,4-triazole ring substituted with a 3-methylbenzyl group and a nitro group .


Chemical Reactions Analysis

The chemical reactions of “1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole” would depend on the specific conditions and reagents used. Alkylbenzenes, such as the 3-methylbenzyl group in this compound, are known to undergo various reactions, including oxidation at the benzylic position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole” would depend on its specific structure. For example, similar compounds like 3-methylbenzyl alcohol have a boiling point of 217 °C and a specific gravity of 1.02 .

Scientific Research Applications

Crystallographic Structure and Molecular Interactions

  • 4-Amino-3-methyl-1,2,4-triazole-5-thione Derivative Study : The crystallographic study of a similar triazole compound reveals planar molecular structure and significant intermolecular hydrogen bonding, indicating potential for detailed molecular interaction studies (Liu et al., 1999).

Synthesis and Structural Analysis

  • Multi-Component Reaction for Triazole Synthesis : A method for synthesizing 1,5-disubstituted 1,2,3-triazoles, indicating the versatility of triazole compounds in chemical synthesis (Vo, 2020).
  • Electronic Properties of Triazolylidenes : Exploration of the electronic properties of various triazole derivatives, highlighting their potential in electronic material research (Hölzel & Ganter, 2020).

Antimicrobial Applications

  • Novel Antimicrobial Agents : Synthesis of triazole derivatives and their evaluation as novel antimicrobial agents, signifying the biologically active potential of triazole compounds (Upmanyu et al., 2011).

Material Chemistry and Stability

  • Tetrel Bonding Interactions in Triazole Derivatives : A study on tetrel bonding interactions in triazole derivatives, relevant for understanding material stability and interactions (Ahmed et al., 2020).

Biological Activity

  • Potential Antitrypanosomal Agents : Investigation of 3-nitro-1H-1,2,4-triazole-based compounds for antitrypanosomal activity, illustrating the biological activity of triazole derivatives (Papadopoulou et al., 2012).

Corrosion Inhibition

  • Corrosion Inhibition of Mild Steel : A study on the efficacy of a triazole derivative as a corrosion inhibitor for mild steel, demonstrating its application in material science (Merimi et al., 2019).

Medicinal Chemistry

  • Synthesis of Triazole Derivatives for Medical Applications : Synthesis of triazole compounds with potential applications in medicinal chemistry, highlighting the pharmaceutical relevance of triazoles (Pillai et al., 2019).

Thermal Stability

  • Thermal Stability Analysis of Energetic Triazoles : Evaluation of the thermal stability of energetic triazole derivatives, important for applications in materials requiring high energy capacity (Rao et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of “1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole”. For example, some triazole derivatives are known to have biological activity and can interact with biological targets in specific ways .

Safety and Hazards

The safety and hazards of “1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole” would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for “1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole” would depend on its potential applications. Triazole derivatives are a topic of ongoing research due to their diverse biological activities and potential for development into new pharmaceuticals .

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-3-nitro-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-8-3-2-4-9(5-8)6-13-7-11-10(12-13)14(15)16/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGZEYNNRSNAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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